6-bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one
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Overview
Description
6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to the indene moiety, which is fused to an oxolan ring. The spirocyclic nature of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one typically involves the reaction of indene derivatives with oxolan precursors under specific conditions. One common method involves the bromination of indene followed by cyclization with an oxolan derivative. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]
Uniqueness
Compared to similar compounds, 6-bromo-2,3-dihydrospiro[indene-1,3’-oxolan]-3-one is unique due to its oxolan ring, which imparts distinct chemical and biological properties. The presence of the oxolan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763776-40-3 |
---|---|
Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.